molecular formula C13H12N4 B112984 2-(4-Aminophenyl)-1H-benzimidazol-5-amine CAS No. 7621-86-5

2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Cat. No.: B112984
CAS No.: 7621-86-5
M. Wt: 224.26 g/mol
InChI Key: XAFOTXWPFVZQAZ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a heterocyclic aromatic amine with significant potential in various fields of scientific research This compound is characterized by the presence of both an amine group and a benzimidazole ring, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with p-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or nitrated compounds, which can further be used in the synthesis of more complex molecules .

Scientific Research Applications

2-(4-Aminophenyl)-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Its potential antitumor activity has been explored in preclinical studies, showing promise as a chemotherapeutic agent.

    Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Similar in structure but contains a sulfur atom in the heterocyclic ring.

    2-(4-Aminophenyl)benzoxazole: Contains an oxygen atom in the heterocyclic ring.

    2-(4-Aminophenyl)benzimidazole: Lacks the additional amine group at the 5-position

Uniqueness

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is unique due to the presence of both an amine group and a benzimidazole ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

2-(4-Aminophenyl)-1H-benzimidazol-5-amine, also known as 2-(4-aminophenyl)-5-amino-benzimidazole, is a compound that has gained attention for its diverse biological activities and potential applications in pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, toxicity profile, and comparisons with related compounds.

Chemical Structure and Properties

The structural formula of this compound features a benzimidazole core substituted with amino groups at the 4-position of the phenyl ring and the 5-position of the benzimidazole. This unique arrangement enhances its biological activity compared to simpler analogs.

Property Value
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Melting Point>320 °C
Boiling Point545.5 °C at 760 mmHg
Toxicity (LD50)Oral Rat: 5000 mg/kg; Oral Mouse: 5500 mg/kg

Membrane Interaction

Research indicates that this compound interacts significantly with cellular membranes. It has been observed to induce membrane perturbation, which facilitates intracellular interactions. Such membrane alterations can lead to both therapeutic effects and toxicity concerns depending on dosage and exposure routes.

Pharmacological Applications

The compound has been investigated for various pharmacological applications, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by disrupting cellular processes related to proliferation and apoptosis.
  • Enzyme Inhibition : It shows potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy .

Toxicity Profile

The compound is classified as harmful if swallowed or in contact with skin, indicating a notable toxicity profile. The acute toxicity classifications are as follows:

  • Oral Acute Toxicity : Category 4
  • Dermal Acute Toxicity : Category 4
  • Inhalation Acute Toxicity : Category 4

These classifications highlight the need for caution when handling the compound, particularly in laboratory settings .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-AminobenzimidazoleBenzimidazole core with an amino groupLess toxic; primarily used in research settings
4-AminobenzeneSimple phenyl ring with an amino groupWidely used as a starting material in organic synthesis
BenzimidazoleCore structure without additional substitutionsFoundational structure for many pharmaceutical compounds

The dual amino substitutions in this compound enhance its biological activity compared to these simpler analogs.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Study on Anticancer Properties :
    • Researchers found that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound could effectively inhibit HDAC activity in vitro, leading to changes in gene expression profiles associated with cancer progression .
  • Toxicological Assessment :
    • Toxicological evaluations indicated that while the compound exhibits promising biological activities, it also poses risks due to its toxicity profile, necessitating careful consideration in therapeutic contexts.

Properties

IUPAC Name

2-(4-aminophenyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOTXWPFVZQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064755
Record name 2-(4-Aminophenyl)-1H-benzimidazol-2-amine
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-86-5
Record name 2-(4-Aminophenyl)-5-aminobenzimidazole
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Record name 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-
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Record name 7621-86-5
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Record name 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-
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Record name 2-(4-Aminophenyl)-1H-benzimidazol-2-amine
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Record name 2-(4-aminophenyl)-1H-benzimidazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating APBIA into Poly(p-phenylene benzobisoxazole) (PBO) fibers?

A1: APBIA plays a crucial role in enhancing the mechanical properties of PBO fibers. Research indicates that incorporating APBIA into PBO fibers leads to a significant improvement in both tensile strength and tensile modulus. Specifically, studies have demonstrated a 30.4% enhancement in tensile strength and a 34.9% increase in tensile modulus compared to pristine PBO fibers []. This improvement is attributed to the unique structural characteristics of APBIA, which facilitate stronger interactions within the polymer matrix.

Q2: How is the microstructure of CNT-APBIA-PBO copolymer fibers characterized?

A2: Characterization of the microstructure of CNT-APBIA-PBO copolymer fibers involves utilizing advanced analytical techniques such as Fourier transform infrared spectroscopy (FTIR), wide-angle X-ray diffraction (XRD), and 13C nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the chemical composition, crystalline structure, and molecular arrangement within the fibers []. Furthermore, microscopic techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are employed to visualize the surface morphology and internal structure of the fibers, offering valuable information about their overall organization and potential defects.

Q3: What is the most efficient method for synthesizing high-purity APBIA?

A3: The synthesis of high-purity APBIA is typically achieved through a multi-step process involving condensation, reduction, and cyclization reactions. The process commences with the reaction between 2,4-dinitrobenzenamine (DNBA) and 4-nitrobenzoyl chloride (NBC) to yield N-(4'-nitrobenzoyl)-2,4-dinitro benzenamine (NDBA). A critical factor in ensuring high purity is the optimization of the melt condensation step, which should be carried out at temperatures between 170°C and 180°C. This procedure results in NDBA with a purity exceeding 97% and a yield of 68.40% []. Subsequent reduction and cyclization steps ultimately yield APBIA with a purity of 99.5% – suitable for use as a polymer monomer.

Q4: Beyond its role in enhancing fiber properties, are there other potential applications for APBIA?

A4: Yes, recent research highlights the potential of APBIA in the development of novel catalytic materials. Specifically, APBIA has been successfully incorporated into para-aramid aerogels []. These aerogels, characterized by their high porosity and surface area, serve as effective platforms for binding palladium ions (Pd +2). This combination creates a heterogeneous catalyst that exhibits remarkable activity in the selective hydrogenation of various unsaturated organic compounds, including olefins, acetylenes, and nitriles []. The ability of the APBIA-based catalyst to selectively target specific functional groups while leaving others intact holds great promise for applications in fine chemical synthesis and pharmaceutical production.

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